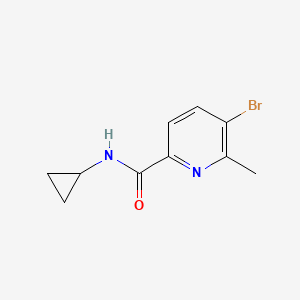
5-Bromo-N-cyclopropyl-6-methylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarboxamide, 5-bromo-N-cyclopropyl-6-methyl- is a chemical compound that belongs to the class of pyridinecarboxamides This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropyl group attached to the nitrogen atom, and a methyl group at the 6th position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, 5-bromo-N-cyclopropyl-6-methyl- typically involves multi-step organic reactions. One common method includes the bromination of 2-pyridinecarboxamide followed by the introduction of the cyclopropyl and methyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the selective substitution at the desired positions on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinecarboxamide, 5-bromo-N-cyclopropyl-6-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Pyridinecarboxamide, 5-bromo-N-cyclopropyl-6-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarboxamide, 5-bromo-N-cyclopropyl-6-methyl- involves its interaction with specific molecular targets. The bromine and cyclopropyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-pyridinecarboxaldehyde: This compound shares the bromine substitution at the 5th position but differs in the functional groups attached to the pyridine ring.
2-Pyridinecarboxamide: Lacks the bromine and cyclopropyl substitutions, making it less complex structurally.
6-Methyl-2-pyridinecarboxamide: Similar in having a methyl group at the 6th position but lacks the bromine and cyclopropyl groups.
Uniqueness
2-Pyridinecarboxamide, 5-bromo-N-cyclopropyl-6-methyl- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom, cyclopropyl group, and methyl group makes it distinct from other pyridinecarboxamide derivatives, potentially leading to unique reactivity and applications.
Propiedades
Fórmula molecular |
C10H11BrN2O |
|---|---|
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
5-bromo-N-cyclopropyl-6-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H11BrN2O/c1-6-8(11)4-5-9(12-6)10(14)13-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14) |
Clave InChI |
AETVZOLLKNSHNZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)C(=O)NC2CC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















